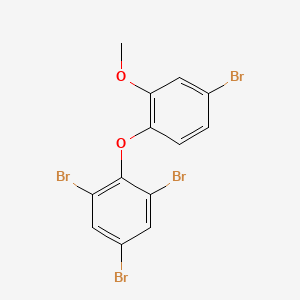
1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene is an organic compound with the molecular formula C13H8Br4O2 It is a brominated derivative of benzene, characterized by the presence of multiple bromine atoms and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(4-bromo-2-methoxyphenoxy)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced separation techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while oxidation can produce quinones or other oxidized forms.
Scientific Research Applications
1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of flame retardants, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene involves its interaction with specific molecular targets. The bromine atoms can form halogen bonds with proteins or other biomolecules, affecting their structure and function. The methoxyphenoxy group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tribromo-2-methoxy-4-methylbenzene
- 1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene
- 1,3,5-Tribromo-2,4,6-trimethylbenzene
Uniqueness
1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene is unique due to the presence of both bromine atoms and a methoxyphenoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
753012-25-8 |
|---|---|
Molecular Formula |
C13H8Br4O2 |
Molecular Weight |
515.8 g/mol |
IUPAC Name |
1,3,5-tribromo-2-(4-bromo-2-methoxyphenoxy)benzene |
InChI |
InChI=1S/C13H8Br4O2/c1-18-12-6-7(14)2-3-11(12)19-13-9(16)4-8(15)5-10(13)17/h2-6H,1H3 |
InChI Key |
DKPATNQYQNMJRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


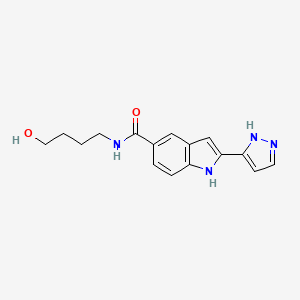
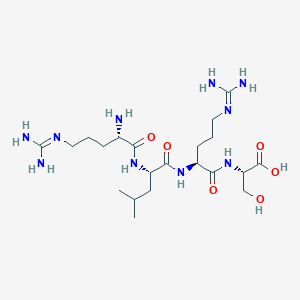
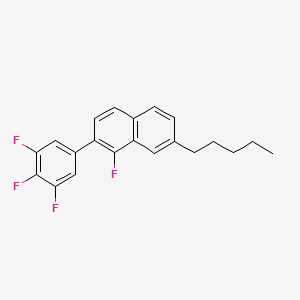
![7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14213371.png)

![1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one](/img/structure/B14213386.png)

![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)
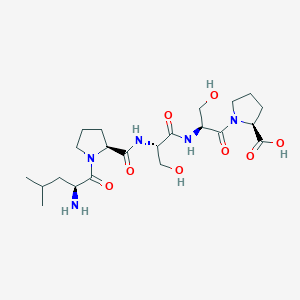
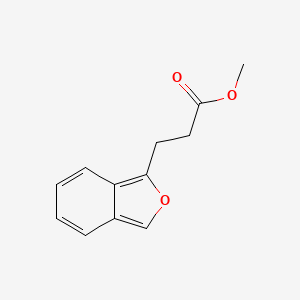
silane](/img/structure/B14213431.png)
![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14213445.png)
![Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl-](/img/structure/B14213453.png)
